1-Methoxy-4-methylbicyclo(2.2.2)octane 1-Methoxy-4-methylbicyclo(2.2.2)octane
Brand Name: Vulcanchem
CAS No.: 6555-95-9
VCID: VC17965986
InChI: InChI=1S/C10H18O/c1-9-3-6-10(11-2,7-4-9)8-5-9/h3-8H2,1-2H3
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

1-Methoxy-4-methylbicyclo(2.2.2)octane

CAS No.: 6555-95-9

Cat. No.: VC17965986

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-4-methylbicyclo(2.2.2)octane - 6555-95-9

Specification

CAS No. 6555-95-9
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 1-methoxy-4-methylbicyclo[2.2.2]octane
Standard InChI InChI=1S/C10H18O/c1-9-3-6-10(11-2,7-4-9)8-5-9/h3-8H2,1-2H3
Standard InChI Key NXGYBOISDZEYCB-UHFFFAOYSA-N
Canonical SMILES CC12CCC(CC1)(CC2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a bicyclo[2.2.2]octane system—a fused tricyclic framework comprising three six-membered rings sharing common carbon atoms. A methoxy group (-OCH3_3) is attached at the 1-position, while a methyl group (-CH3_3) occupies the 4-position . This substitution pattern introduces steric and electronic effects that influence reactivity. The InChIKey (NXGYBOISDZEYCB-UHFFFAOYSA-N) and SMILES notation (CC12CCC(CC1)(CC2)OC) further define its stereochemical configuration .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number6555-95-9
Molecular FormulaC10H18O\text{C}_{10}\text{H}_{18}\text{O}
Molecular Weight154.25 g/mol
IUPAC Name1-methoxy-4-methylbicyclo[2.2.2]octane
SMILESCC12CCC(CC1)(CC2)OC

Synthesis and Preparation

Alkylation of Bicyclo[2.2.2]octan-1-ol

A primary synthetic route involves the alkylation of bicyclo[2.2.2]octan-1-ol with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base such as sodium hydride (NaH\text{NaH}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3). The reaction proceeds via an SN2S_N2 mechanism, where the hydroxyl group is deprotonated to form an alkoxide intermediate, which subsequently reacts with methyl iodide to install the methoxy group.

Table 2: Representative Synthesis Conditions

ParameterValue
Starting MaterialBicyclo[2.2.2]octan-1-ol
Alkylating AgentMethyl iodide
BaseSodium hydride (NaH\text{NaH})
SolventTetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Temperature0–25°C
Yield60–75% (estimated)

Alternative Approaches

While direct alkylation is the most documented method, other strategies may include:

  • Friedel-Crafts Alkylation: Utilizing Lewis acids like AlCl3\text{AlCl}_3 to facilitate methoxy group incorporation.

  • Grignard Reagent Reactions: Reaction of bicyclic ketones with methyl magnesium bromide followed by oxidation.

Physicochemical Properties

Physical State and Solubility

1-Methoxy-4-methylbicyclo[2.2.2]octane is described as a colorless to pale yellow liquid at room temperature . The methoxy group enhances solubility in polar organic solvents such as ethanol, acetone, and dichloromethane, while the bicyclic framework reduces water solubility .

Stability and Reactivity

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s scaffold serves as a precursor in synthesizing neurologically active agents. Its bicyclic structure mimics natural terpenes, enabling applications in drug discovery.

Fragrance Chemistry

Due to its volatile nature and aromatic profile, it is investigated as a potential component in perfumes and flavoring agents .

Material Science

Functionalized derivatives may act as monomers in polymer synthesis, contributing to materials with high thermal resistance .

Future Research Directions

  • Synthetic Optimization: Improving yields via catalytic methods or flow chemistry.

  • Biological Screening: Evaluating antimicrobial or anticancer potential.

  • Derivatization Studies: Exploring substituent effects on physicochemical properties.

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